
Trihidrocloruro de DMA
Descripción general
Descripción
DMA trihydrochloride, also known as 1,3-bis(4,5-dimethoxy-2-nitrophenyl)urea trihydrochloride, is a fluorescent compound with the chemical formula C27H29ClN6O2 and a molecular weight of 505.02 g/mol . It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is known for its applications in chemical and biological research, particularly as a fluorescent agent.
Aplicaciones Científicas De Investigación
DMA trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent agent in various chemical assays and experiments.
Biology: The compound is employed in biological studies to label and track cellular components due to its fluorescent properties.
Industry: It is used in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Mecanismo De Acción
Target of Action
DMA trihydrochloride is a fluorescent compound . It has been evaluated for its cytotoxicity against human tumor cell lines, which include the cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7), and brain glioma cell line (U87) . Therefore, these cell lines can be considered as the primary targets of DMA trihydrochloride.
Mode of Action
It has been observed that the compound exhibits cytotoxicity against certain human tumor cell lines This suggests that DMA trihydrochloride may interact with these cells in a way that inhibits their growth or induces cell death
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetic properties of DMA trihydrochloride and their impact on its bioavailability.
Result of Action
The primary observed result of DMA trihydrochloride’s action is its cytotoxic effect on certain human tumor cell lines . This suggests that the compound may have potential applications in cancer therapy.
Análisis Bioquímico
Biochemical Properties
DMA trihydrochloride interacts with various biomolecules in biochemical reactions. In organic synthesis, it can serve as a condensing agent, initial electron donor, and amino trapping agent
Cellular Effects
The compound has been found to exhibit cytotoxic effects on various human tumor cell lines, including the cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7), and brain glioma cell line (U87) . The IC50, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, was observed at 5.3 μM for DMA trihydrochloride in MCF7 cells and 3.4 μM in HeLa cells .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
DMA trihydrochloride can be synthesized through the reaction of dimethylaminoethanol with hydrochloric acid under acidic conditions . The reaction typically involves the following steps:
Reaction: Dimethylaminoethanol is reacted with hydrochloric acid to form the trihydrochloride salt.
Crystallization: The resulting trihydrochloride salt is then crystallized from the reaction mixture.
Purification: The crystallized product is filtered and washed to obtain pure DMA trihydrochloride.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
DMA trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted urea compounds.
Comparación Con Compuestos Similares
DMA trihydrochloride can be compared with other similar fluorescent compounds, such as:
Dimethylacetamide (DMA): Unlike DMA trihydrochloride, dimethylacetamide is primarily used as a solvent in organic synthesis.
Hoechst 33342: This is another fluorescent dye used for staining DNA in cells.
The uniqueness of DMA trihydrochloride lies in its specific fluorescent properties and its potential cytotoxic effects on cancer cells, making it a valuable tool in both chemical and biological research.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXXGULZHPSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)







![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)
